REACTION_CXSMILES
|
CS[CH:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:18].[Sn].Cl>C(O)C>[C:12]1([C:8]2[CH:7]=[C:6]3[C:11]([CH2:3][C:4](=[O:18])[NH:5]3)=[CH:10][CH:9]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |^3:18|
|
Name
|
3-methylthio-6-phenylindolin-2-one
|
Quantity
|
0.014 mol
|
Type
|
reactant
|
Smiles
|
CSC1C(NC2=CC(=CC=C12)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3.5 g
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give a tan solid
|
Type
|
CUSTOM
|
Details
|
The solid was further purified by vacuum sublimation at 0.01 mm
|
Type
|
CUSTOM
|
Details
|
and 200° C. and then crystallized from benzene
|
Type
|
CUSTOM
|
Details
|
to give 0.5 g
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C2CC(NC2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |